PTP1B Inhibition: 9.1-Fold Greater Potency Than Kaempferol-7,4'-dimethyl Ether
3'-Hydroxy-5,7,4'-trimethoxyflavone exhibits significant PTP1B inhibitory activity with an IC₅₀ of 1.85 μmol/L [1]. In contrast, the structurally related analog kaempferol-7,4'-dimethyl ether (3,5-dihydroxy-7,4'-dimethoxyflavone) displays substantially weaker PTP1B inhibition with an IC₅₀ of 16.92 μM [2]. This represents a 9.1-fold difference in potency attributable to the distinct hydroxylation pattern.
| Evidence Dimension | PTP1B inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 1.85 μmol/L |
| Comparator Or Baseline | Kaempferol-7,4'-dimethyl ether (3,5-dihydroxy-7,4'-dimethoxyflavone) |
| Quantified Difference | 9.1-fold greater potency (1.85 μM vs 16.92 μM) |
| Conditions | In vitro PTP1B enzyme inhibition assay |
Why This Matters
PTP1B is a validated therapeutic target for type 2 diabetes and obesity; the 9.1-fold potency advantage makes this compound a more appropriate choice for PTP1B-focused metabolic research than its 3,5-dihydroxy analog.
- [1] Zhongguo Zhong Yao Za Zhi. (2016). Studies on flavonoids from Cirsium setosum. 41(5), 868-873. View Source
- [2] InvivoChem. Kaempferol-7,4'-dimethyl ether (3,5-Dihydroxy-7,4'-dimethoxyflavone) Datasheet. View Source
